molecular formula C11H8F2O5 B14032273 (7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid

(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid

Cat. No.: B14032273
M. Wt: 258.17 g/mol
InChI Key: ASLGPFDIJAAUTE-JTQLQIEISA-N
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Description

(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the benzofuran core through cyclization reactions.
  • Introduction of the dioxolane ring via a condensation reaction.
  • Incorporation of the difluoro and methyl groups through selective fluorination and alkylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

Mechanism of Action

The mechanism of action of (7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

    (7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid: shares structural similarities with other benzofuran derivatives and dioxolane-containing compounds.

    Difluorobenzofurans: These compounds have similar fluorination patterns but may differ in their biological activities and applications.

    Methylbenzofurans: These compounds share the methyl group but lack the dioxolane ring, leading to different chemical properties.

Uniqueness: The unique combination of the dioxolane ring, difluoro groups, and benzofuran core in this compound distinguishes it from other similar compounds

Properties

Molecular Formula

C11H8F2O5

Molecular Weight

258.17 g/mol

IUPAC Name

(7R)-2,2-difluoro-7-methyl-6H-furo[2,3-f][1,3]benzodioxole-7-carboxylic acid

InChI

InChI=1S/C11H8F2O5/c1-10(9(14)15)4-16-6-3-8-7(2-5(6)10)17-11(12,13)18-8/h2-3H,4H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

ASLGPFDIJAAUTE-JTQLQIEISA-N

Isomeric SMILES

C[C@@]1(COC2=CC3=C(C=C21)OC(O3)(F)F)C(=O)O

Canonical SMILES

CC1(COC2=CC3=C(C=C21)OC(O3)(F)F)C(=O)O

Origin of Product

United States

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